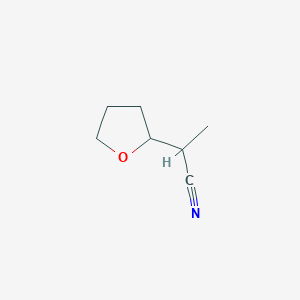

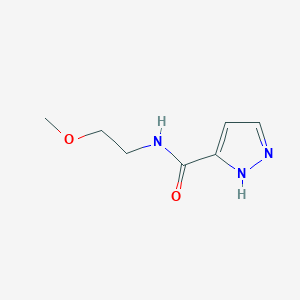

![molecular formula C20H19N5 B3020644 5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900872-08-4](/img/structure/B3020644.png)

5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been identified as a potent inhibitor of mycobacterial ATP synthase, potentially useful in the treatment of Mycobacterium tuberculosis (M.tb) infections. The structure of this compound suggests that it may have significant pharmacological properties, given the biological activities reported for related compounds in this class .

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidin-7-amines involves the design of novel compounds with various substituents at the 3, 5, and 7 positions of the pyrazolo[1,5-a]pyrimidine core. The most effective analogues for anti-mycobacterial activity were found to contain a 3-(4-fluoro)phenyl group along with a variety of alkyl, aryl, and heteroaryl substituents at the 5 position, and substituted 7-(2-pyridylmethylamine) derivatives . Although the specific synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The presence of substituents on the pyrazolo[1,5-a]pyrimidine core significantly influences the compound's interaction with biological targets. For instance, the introduction of a 3-(4-fluoro)phenyl group has been shown to enhance the anti-mycobacterial activity of these compounds . The molecular structure is typically confirmed using techniques such as NMR, IR spectroscopy, mass spectrometry, and sometimes X-ray crystallography, as seen in related compounds .

Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, which are key steps in their synthesis. For example, the nucleophilic substitution of a chloromethyl group with methylamine can lead to the selective formation of a 4-substituted product . These reactions are essential for introducing different substituents that modulate the biological activity of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. Compounds with potent in vitro M.tb growth inhibition have been reported to exhibit good stability in mouse and human liver microsomes, which is indicative of their potential as drug candidates. The introduction of specific substituents can also reduce hERG liability, which is an important consideration for the safety profile of potential pharmaceuticals .

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial atp synthase . ATP synthase is an enzyme that plays a crucial role in energy production within cells.

Mode of Action

Similar compounds have been reported to inhibit atp synthase , which could suggest that this compound may also interact with ATP synthase or similar targets, leading to changes in cellular energy production.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to outline its impact on bioavailability. Some similar compounds have shown good mouse/human liver microsomal stabilities , which could suggest potential for bioavailability.

Orientations Futures

Propriétés

IUPAC Name |

5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5/c1-14-15(2)24-20-18(16-8-4-3-5-9-16)13-23-25(20)19(14)22-12-17-10-6-7-11-21-17/h3-11,13,22H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCOLJKOMWJADE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

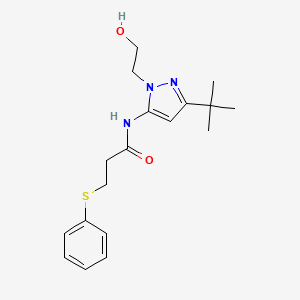

![2-(naphthalen-1-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B3020561.png)

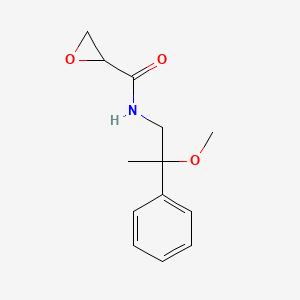

![2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide](/img/structure/B3020565.png)

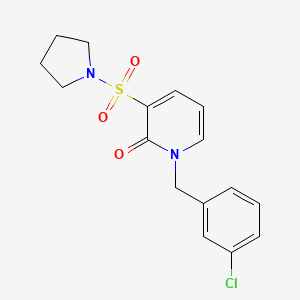

![1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3020572.png)

![methyl 2-[[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]amino]-4,5-dimethoxybenzoate](/img/structure/B3020574.png)

![2-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3020578.png)

![N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3020582.png)

![2-(3-(3-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide](/img/structure/B3020583.png)